molecular formula C7H4O4 B8725224 1,3-Benzodioxole-4,7-dione CAS No. 86319-72-4

1,3-Benzodioxole-4,7-dione

Cat. No. B8725224
CAS RN: 86319-72-4
M. Wt: 152.10 g/mol
InChI Key: GPUOEYYRNOTMES-UHFFFAOYSA-N
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Patent
US04840965

Procedure details

A solution of 4-benzyloxy-2,3-methylenedioxyphenol (7.7 g) in tetrahydrofuran (50 ml) was hydrogenated at atmospheric pressure over palladium-on-carbon overnight. The catalyst was removed by filtration, and the resulting hydroquinone intermediate was oxidized in actonitrile solution with ceric ammonium nitrate (25 g). After 5 minutes the reaction was quenched with water and extracted with ethyl acetate. Evaporation of the organic extract and chromatography afforded 4.9 g of 2,3-methylenedioxy-1,4-benzoquinone, mp 106°-7° C.
Name
4-benzyloxy-2,3-methylenedioxyphenol
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]2[O:16][CH2:17][O:18][C:10]=12)C1C=CC=CC=1>O1CCCC1.[Pd]>[CH2:17]1[O:16][C:11]2[C:12](=[O:15])[CH:13]=[CH:14][C:9](=[O:8])[C:10]=2[O:18]1

Inputs

Step One
Name
4-benzyloxy-2,3-methylenedioxyphenol
Quantity
7.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C2C(=C(C=C1)O)OCO2
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
After 5 minutes the reaction was quenched with water
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporation of the
EXTRACTION
Type
EXTRACTION
Details
organic extract

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C(C=CC(C2O1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 102.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.